Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol
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Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol is a unique organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research. Its molecular formula is C8H8O2, and it features a fused ring system with two hydroxyl groups at positions 2 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol typically involves multi-step organic reactions. One common method starts with the preparation of benzocyclobutene, which undergoes a series of reactions including bromination, Grignard reaction, and subsequent cyclization to form the desired bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as rhodium complexes .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated bicyclic alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted bicyclic structures.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their stability and reactivity. The compound’s bicyclic structure also allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol.
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl groups but shares the bicyclic structure.
1,2-Dihydrobenzocyclobutene: Another related compound with a similar core structure.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at specific positions, which significantly influence its chemical reactivity and potential applications. This makes it distinct from other similar compounds that lack these functional groups.
Properties
CAS No. |
77627-60-2 |
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Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4,9-10H,1-2H2 |
InChI Key |
GFPYPUDPPWWSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
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